molecular formula C11H12O4 B1330679 Ethyl 2-(2-formylphenoxy)acetate CAS No. 41873-61-4

Ethyl 2-(2-formylphenoxy)acetate

Cat. No.: B1330679
CAS No.: 41873-61-4
M. Wt: 208.21 g/mol
InChI Key: YVWJJQUUORDFCC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-formylphenoxy)acetate is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of an ethyl ester group, a formyl group, and a phenoxy group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-formylphenoxy)acetate can be synthesized through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or acetone. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-formylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 2-(2-carboxyphenoxy)acetic acid.

    Reduction: Ethyl 2-(2-hydroxyphenoxy)acetate.

    Substitution: Ethyl 2-(2-nitrophenoxy)acetate or ethyl 2-(2-halophenoxy)acetate.

Scientific Research Applications

Ethyl 2-(2-formylphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-(2-formylphenoxy)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives have been studied for their inhibitory effects on enzymes like α-glucosidase, which is involved in carbohydrate metabolism. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.

Comparison with Similar Compounds

Ethyl 2-(2-formylphenoxy)acetate can be compared with similar compounds such as:

    Ethyl 2-(2-hydroxyphenoxy)acetate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Ethyl 2-(2-nitrophenoxy)acetate: Contains a nitro group instead of a formyl group, leading to different chemical and biological properties.

    Ethyl 2-(2-halophenoxy)acetate:

The uniqueness of this compound lies in its formyl group, which provides a versatile functional site for various chemical transformations and biological interactions.

Properties

IUPAC Name

ethyl 2-(2-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWJJQUUORDFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323407
Record name ethyl 2-(2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41873-61-4
Record name 41873-61-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-formylphenoxyacetic acid (9.01 g, 0.05 mol), ethanol (4.6 g), concentrated H2SO4 (0.4 ml) and toluene (40 ml) was heated to reflux with azeotropic removal of water for 1 hour. The reaction mixture was poured into 10% KHCO3 (100 ml), the layers were separated and the aqueous layer was extracted with ether (2×75 ml). The organic layers were combined, and concentrated in vacuo to afford 9.1 g (95%) of 2-(ethoxycarbonylmethoxy)benzaldehyde.
Quantity
9.01 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper focuses on novel polyhydroquinoline Schiff’s base derivatives. What is the significance of Ethyl 2-(2-formylphenoxy)acetate in this context?

A1: this compound plays a crucial role as a building block in the synthesis of the polyhydroquinoline Schiff’s base derivatives investigated in this study []. While the paper doesn't delve into the specific reaction mechanisms, it highlights that this compound likely reacts with other starting materials to form the final polyhydroquinoline structures. These structures are then tested for their α-glucosidase inhibitory activity. Therefore, understanding the properties and reactivity of this compound is essential for comprehending the synthesis and potential applications of these novel derivatives.

Q2: The research mentions molecular docking studies. How might these studies provide insights into the interaction of the synthesized derivatives with α-glucosidase, and how might this compound contribute to these interactions?

A2: Molecular docking simulations can predict the preferred orientation of a molecule, in this case, the polyhydroquinoline Schiff’s base derivative, when binding to a target protein, such as α-glucosidase []. By analyzing the docking results, researchers can identify potential interactions like hydrogen bonds, hydrophobic interactions, or electrostatic forces between the derivative and the enzyme's active site.

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